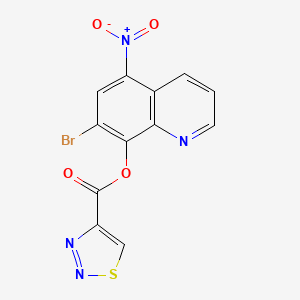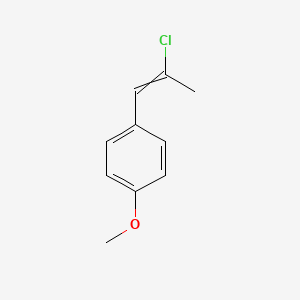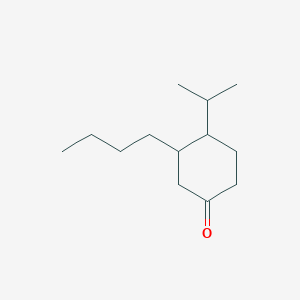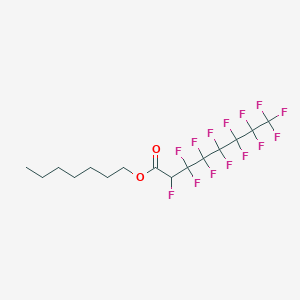
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate is a fluorinated organic compound known for its unique chemical properties. This compound is part of a class of chemicals known as perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability, resistance to heat, and hydrophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate typically involves the esterification of heptanol with 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces perfluorinated carboxylic acids.
Reduction: Yields perfluorinated alcohols.
Substitution: Results in various substituted perfluorinated esters.
Aplicaciones Científicas De Investigación
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated polymers and surfactants.
Biology: Employed in studies related to cell membrane permeability and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Mecanismo De Acción
The mechanism of action of Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the behavior of nearby molecules. This compound can disrupt lipid bilayers, making it useful in studies of membrane dynamics. Additionally, its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate stands out due to its specific chain length and the number of fluorine atoms, which confer unique properties such as higher thermal stability and greater hydrophobicity compared to similar compounds. These characteristics make it particularly valuable in applications requiring extreme conditions and robust performance.
Propiedades
Número CAS |
118663-63-1 |
|---|---|
Fórmula molecular |
C15H16F14O2 |
Peso molecular |
494.26 g/mol |
Nombre IUPAC |
heptyl 2,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctanoate |
InChI |
InChI=1S/C15H16F14O2/c1-2-3-4-5-6-7-31-9(30)8(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h8H,2-7H2,1H3 |
Clave InChI |
UIGIAKVJCWQVAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)

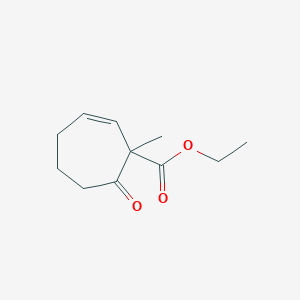
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
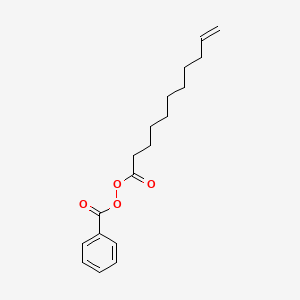

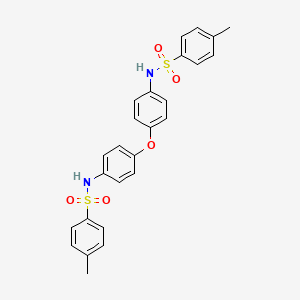
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
